REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15].C(OC1C=C(C)C(O)=C(C)C=1C)(=O)C.C(OC1C(C)=CC(O)=C(C)C=1C)(=O)C.CC1C(=O)C(C)(C)CC(=O)C=1.S(=O)(=O)(O)O>CCCCCC.C(O)(=O)C.O>[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
reactant
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
trimethylhydroquinone diacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.CC=1C(=C(C(=C(O)C1)C)C)O
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C(=C1)C)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1C)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C1=O)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 100° C. for 2 hours under atmospheric pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml flask was fed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to a room temperature
|
Type
|
FILTRATION
|
Details
|
The deposited crystals were filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.941 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |